N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide
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Overview
Description
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its therapeutic properties in cancer treatment.
Mechanism of Action
The mechanism of action of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide involves the inhibition of multiple signaling pathways involved in cancer cell growth and survival. It targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation, and the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of RAF, MEK, and ERK, which are involved in cell proliferation. It also inhibits the phosphorylation of VEGFR and PDGFR, which are involved in angiogenesis. Additionally, it induces apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also commercially available and can be easily synthesized in the lab. However, it has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide. One potential direction is to investigate its potential applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to explore its combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to determine its optimal dosage and administration for cancer treatment.
Synthesis Methods
The synthesis of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide involves a multi-step process that includes the condensation of 4-fluoroaniline with carbon disulfide to form 4-fluoro-2-mercaptobenzothiazole. This intermediate is then reacted with 3-chloro-4-fluoronitrobenzene in the presence of a base to form the final product.
Scientific Research Applications
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2OS/c15-11-7-10(5-6-12(11)17)18-14(21)19-13(20)8-1-3-9(16)4-2-8/h1-7H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZSYUNBUTXGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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